Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate
Description
Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a carbamoyl group at the 4-position substituted with a [1-(4-methoxyphenyl)ethyl] moiety. This structure combines steric bulk (tert-butyl), electronic modulation (fluorine), and a polar aromatic substituent (4-methoxyphenyl), making it a candidate for pharmacological studies, particularly in receptor modulation or enzyme inhibition.
Properties
Molecular Formula |
C20H29FN2O4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-[1-(4-methoxyphenyl)ethylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24) |
InChI Key |
VNTIQFYBYUKNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and methoxyphenyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Tert-butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate ()
Tert-butyl 4-((4-methoxyphenyl)carbamoyl)piperidine-1-carboxylate ()
(R)-Tert-butyl 4-(ethyl(1-phenylethyl)carbamoyl)piperidine-1-carboxylate ()
- Substituents : Phenylethyl group instead of 4-methoxyphenylethyl.
- Key Differences : Stereochemistry (R-configuration) and lack of methoxy group.
- Synthesis : Highlights the use of ethyl iodide for alkylation, relevant for introducing ethyl-based substituents .
Electronic and Steric Effects
- Trifluoromethyl Analogs : Compounds like tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate () demonstrate how strong electron-withdrawing groups (CF₃) alter reactivity and solubility compared to the target’s methoxy group .
Physicochemical Properties
Notes:
- The 4-methoxyphenylethyl group introduces aromaticity and moderate polarity, balancing hydrophobicity and hydrogen-bonding capacity.
Biological Activity
Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate (hereafter referred to as TBF) is a compound of significant interest in medicinal chemistry, particularly for its potential neuropharmacological applications. This article reviews the biological activity of TBF, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
TBF is characterized by the following structural formula:
This compound features a piperidine ring, a tert-butyl group, and a fluoro substituent, which are critical for its biological activity.
Receptor Interaction
TBF primarily interacts with the dopamine D3 receptor (D3R), which is implicated in various neuropsychiatric disorders. Research has demonstrated that compounds with similar structures exhibit selective binding to D3R over D2 receptors, which is crucial for developing medications targeting specific neurological pathways.
Selectivity Studies
A study highlighted the importance of the carbonyl group in the amide linker of TBF analogs for maintaining high selectivity for D3R. Compounds lacking this feature showed significantly reduced binding affinity, indicating that structural modifications can dramatically influence receptor selectivity and activity .
Pharmacological Effects
TBF has been evaluated for its potential therapeutic effects in models of drug addiction and psychostimulant abuse. Its selective action on D3R suggests it could modulate dopaminergic signaling pathways associated with these conditions.
In Vitro Studies
In vitro assays have shown that TBF exhibits potent inhibitory effects on D3R binding, with IC50 values in the nanomolar range. The structure-activity relationship (SAR) indicates that modifications to the piperidine ring or substituents can enhance or diminish its efficacy .
Case Studies
- Dopamine Receptor Binding : A study involving HEK293 cells transfected with human D2 and D3 receptors demonstrated that TBF analogs could achieve over 1000-fold selectivity for D3R compared to D2R, making it a promising candidate for further development as a therapeutic agent .
- Behavioral Studies : Animal models assessing the impact of TBF on drug-seeking behavior revealed that administration of TBF significantly reduced relapse rates in subjects previously conditioned to psychostimulants. This suggests its potential utility in treating addiction .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
